molecular formula C20H18ClN5O B5567712 N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

Cat. No. B5567712
M. Wt: 379.8 g/mol
InChI Key: PXHPTDZJPQOMSR-BHGWPJFGSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" often involves several key steps including Williamson synthesis, reductive amination, amine formylation, and cyclization. For example, the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one demonstrates the complexity and the conditions required for these processes to occur (Dongyue Xin, 2003).

Molecular Structure Analysis

The molecular structure of compounds like "N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" is confirmed through various analytical techniques including elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These methods provide detailed information on the molecular structure and the spatial arrangement of atoms within the compound (Abdullah M. Asiri, Salman A. Khan, M. Rasul, 2010).

Chemical Reactions and Properties

The chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, Schiff base formation is a common reaction involving the condensation of substituted amine with an aldehyde or ketone. The reactivity of the triazole ring also plays a crucial role in the compound's chemical behavior (K. Sancak et al., 2007).

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on Schiff bases, which share a resemblance in structural complexity to the query compound, highlights the significance of intramolecular hydrogen bonding and tautomerism in determining the chemical behavior and reactivity of complex molecules. These properties are crucial for designing molecules with specific electronic and structural characteristics, which can be applied in catalysis, sensor development, and material science (Nazır et al., 2000).

Synthesis of Triazole Derivatives

The synthesis and functionalization of 1,2,4-triazole derivatives, as explored by Xin (2003), are relevant for developing novel pharmaceuticals, agrochemicals, and organic materials. The methodologies for synthesizing such compounds, including cyclization and substitution reactions, are applicable for designing molecules with desired biological or physical properties (Xin, 2003).

Metal-Ligand Complexes for Catalysis

The study of tridentate ligand complexes with lanthanides demonstrates the application of complex molecules in catalysis, particularly in enhancing selectivity and efficiency for specific reactions. This research is indicative of how the query compound might be used to develop novel catalysts with applications in industrial and synthetic chemistry (Caravan et al., 1995).

Antimicrobial Activities

Investigations into the antimicrobial activities of triazole derivatives reveal the potential medicinal applications of structurally complex molecules. These studies are crucial for discovering new drugs and therapeutic agents, suggesting that the query compound could have applications in developing new antimicrobial treatments (Bektaş et al., 2010).

Ligand Complexes in Water

The research on water-soluble ligand complexes offers insights into the environmental and biological applications of complex molecules. Such studies are important for understanding the interactions of these molecules in aqueous environments, which is essential for their application in water treatment, biological imaging, and drug delivery systems (Caravan & Orvig, 1997).

properties

IUPAC Name

(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-15-10-17(6-7-19(15)21)27-9-8-25-12-16(11-24-26-13-22-23-14-26)18-4-2-3-5-20(18)25/h2-7,10-14H,8-9H2,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPTDZJPQOMSR-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

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